molecular formula C11H19NO3 B14269487 Cyclohexyl 5-amino-4-oxopentanoate CAS No. 163271-20-3

Cyclohexyl 5-amino-4-oxopentanoate

Cat. No.: B14269487
CAS No.: 163271-20-3
M. Wt: 213.27 g/mol
InChI Key: KAGRSQSDSYQOMT-UHFFFAOYSA-N
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Description

Cyclohexyl 5-amino-4-oxopentanoate is an organic compound with a molecular formula of C11H19NO3 It is a derivative of 5-amino-4-oxopentanoic acid, where the cyclohexyl group is attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 5-amino-4-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 5-amino-4-oxopentanoic acid under controlled conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Cyclohexylamine and 5-amino-4-oxopentanoic acid:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-amino-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of cyclohexyl 5-amino-4-oxopentanoic acid.

    Reduction: Formation of cyclohexyl 5-amino-4-hydroxypentanoate.

    Substitution: Formation of N-substituted derivatives depending on the substituent used.

Scientific Research Applications

Cyclohexyl 5-amino-4-oxopentanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is used in studies related to enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl 5-amino-4-oxopentanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The cyclohexyl group enhances the lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in proteins. The amino and keto groups can form hydrogen bonds with active site residues, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Cyclohexyl 5-amino-4-oxopentanoate can be compared with other similar compounds such as:

    5-amino-4-oxopentanoic acid: Lacks the cyclohexyl group, resulting in different physicochemical properties and biological activities.

    Cyclohexyl 5-amino-4-hydroxypentanoate: Contains a hydroxyl group instead of a keto group, affecting its reactivity and interactions.

    Cyclohexyl 5-amino-4-oxovaleric acid: Similar structure but with variations in the carbon chain length, influencing its chemical behavior and applications.

Properties

CAS No.

163271-20-3

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

cyclohexyl 5-amino-4-oxopentanoate

InChI

InChI=1S/C11H19NO3/c12-8-9(13)6-7-11(14)15-10-4-2-1-3-5-10/h10H,1-8,12H2

InChI Key

KAGRSQSDSYQOMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(=O)CN

Origin of Product

United States

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